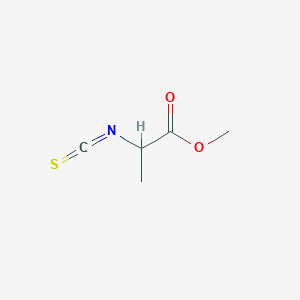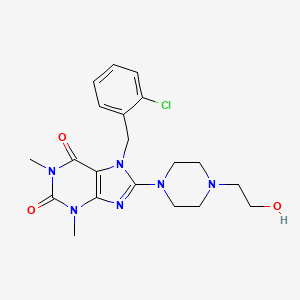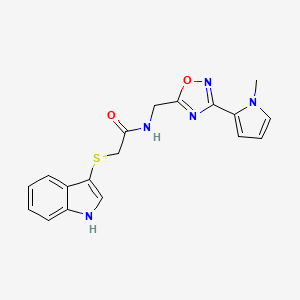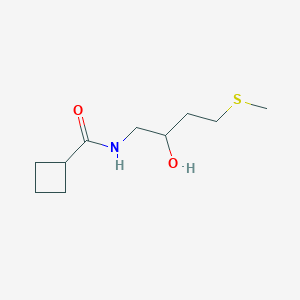
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating the CB1 receptor, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to produce a variety of biochemical and physiological effects. In addition to its analgesic, neuroprotective, and anti-cancer properties, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has also been found to have anti-inflammatory effects and may be useful in treating inflammatory disorders such as arthritis. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to have anxiolytic effects and may be useful in treating anxiety disorders.
実験室実験の利点と制限
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more specific manner. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide. One area of interest is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide derivatives with improved potency and selectivity for the CB1 receptor. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in humans. Finally, research on the potential therapeutic applications of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in areas such as pain management, neuroprotection, and cancer treatment should continue.
合成法
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-methylthiobutan-2-ol, followed by the addition of N,N-dimethylformamide and thionyl chloride. The resulting product is then treated with 2-hydroxy-4-methylbutyramide to yield N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide.
科学的研究の応用
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In one study, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide was found to be effective in reducing neuropathic pain in rats. Other studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-14-6-5-9(12)7-11-10(13)8-3-2-4-8/h8-9,12H,2-7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZMXKXWYIGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

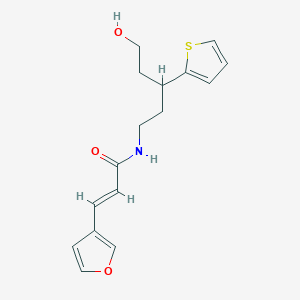
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
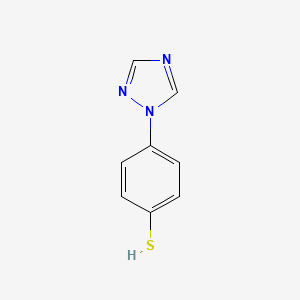
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
